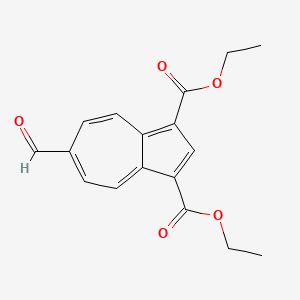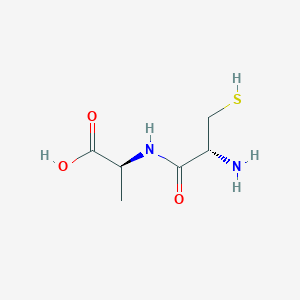
L-Cysteinyl-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Cysteinyl-L-alanine is a dipeptide composed of the amino acids L-cysteine and L-alanine. This compound is of interest due to its unique properties and potential applications in various fields such as chemistry, biology, medicine, and industry. L-Cysteine contains a thiol group, which makes it reactive and capable of forming disulfide bonds, while L-alanine is a simple, non-polar amino acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Cysteinyl-L-alanine can be synthesized through peptide bond formation between L-cysteine and L-alanine. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction typically employs coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve enzymatic synthesis using proteases or peptidases that catalyze the formation of peptide bonds. This method can be advantageous due to its specificity and mild reaction conditions, which help preserve the integrity of the amino acids.
Analyse Chemischer Reaktionen
Types of Reactions
L-Cysteinyl-L-alanine undergoes various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds, resulting in the formation of cystine.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it attacks electrophilic centers in other molecules.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.
Major Products Formed
Oxidation: Formation of cystine through disulfide bond formation.
Reduction: Regeneration of the thiol group in L-cysteine.
Substitution: Formation of thioethers or thioesters, depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
L-Cysteinyl-L-alanine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and the reactivity of thiol groups.
Biology: Investigated for its role in protein structure and function, particularly in the formation of disulfide bonds that stabilize protein tertiary and quaternary structures.
Medicine: Explored for its potential therapeutic applications, such as in the development of antioxidant treatments due to the reactive thiol group in L-cysteine.
Industry: Utilized in the production of peptides and proteins for various industrial applications, including pharmaceuticals and biotechnology.
Wirkmechanismus
The mechanism of action of L-Cysteinyl-L-alanine involves the reactivity of the thiol group in L-cysteine. This group can form disulfide bonds, which play a crucial role in stabilizing protein structures. Additionally, the thiol group can act as a nucleophile, participating in various biochemical reactions. The molecular targets and pathways involved include enzymes and proteins that interact with thiol groups, such as glutathione peroxidase and thioredoxin.
Vergleich Mit ähnlichen Verbindungen
L-Cysteinyl-L-alanine can be compared to other dipeptides and compounds containing L-cysteine or L-alanine:
L-Cysteinylglycine: Similar to this compound but contains glycine instead of alanine. It also forms disulfide bonds and participates in similar reactions.
L-Alanylglycine: Contains alanine and glycine, lacking the reactive thiol group found in L-cysteine, making it less reactive in oxidation and substitution reactions.
Glutathione (L-γ-glutamyl-L-cysteinyl-glycine): A tripeptide containing L-cysteine, known for its antioxidant properties and role in cellular redox balance.
This compound is unique due to the presence of both L-cysteine and L-alanine, combining the reactivity of the thiol group with the simplicity of a non-polar amino acid.
Eigenschaften
CAS-Nummer |
77621-47-7 |
|---|---|
Molekularformel |
C6H12N2O3S |
Molekulargewicht |
192.24 g/mol |
IUPAC-Name |
(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C6H12N2O3S/c1-3(6(10)11)8-5(9)4(7)2-12/h3-4,12H,2,7H2,1H3,(H,8,9)(H,10,11)/t3-,4-/m0/s1 |
InChI-Schlüssel |
HAYVTMHUNMMXCV-IMJSIDKUSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CS)N |
Kanonische SMILES |
CC(C(=O)O)NC(=O)C(CS)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


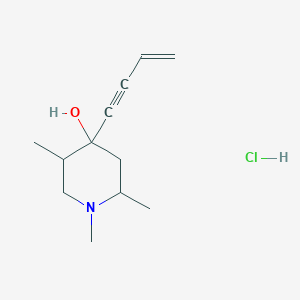
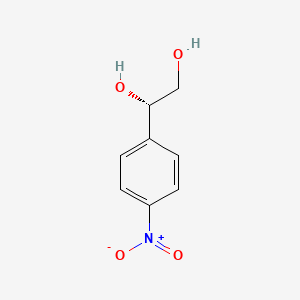

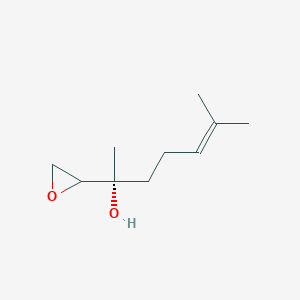
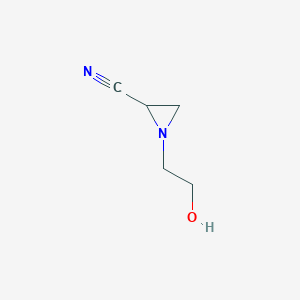
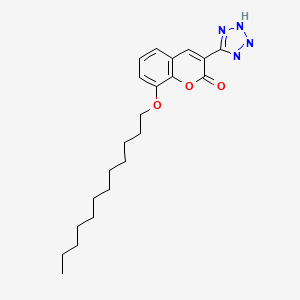
![1-[4-(Benzyloxy)-3-chlorophenyl]-2-bromoethan-1-one](/img/structure/B14439437.png)
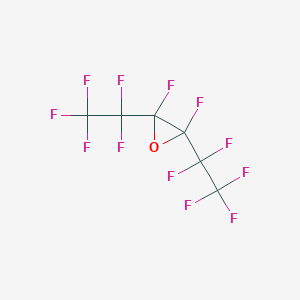
![4-[2-(1H-Pyrazol-1-yl)ethyl]phenol](/img/structure/B14439459.png)
![3-[(Hydroxyimino)methyl]-1-phenylpyridine-2(1H)-thione](/img/structure/B14439461.png)
![6-[(1E,3E,5E)-6-[(1R,3R,4S,5S,7R)-4,8-dihydroxy-1,3,5,7-tetramethyl-2,6-dioxabicyclo[3.2.1]octan-3-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B14439466.png)


